Cas no 120491-90-9 (2,6-Pyridinedicarboxylicacid, 4-iodo-, 2,6-diethyl ester)
2,6-Pyridinedicarboxylicacid, 4-iodo-, 2,6-diethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Pyridinedicarboxylicacid, 4-iodo-, 2,6-diethyl ester
- Diethyl 4-iodo-2,6-pyridinedicarboxylate
- diethyl 4-iodopyridine-2,6-dicarboxylate
- 2,6-Pyridinedicarboxylic acid,4-iodo-,diethyl ester
- 4-Iodopyridine-2,6-dicarboxylic acid diethyl ester
- SCHEMBL3021392
- DTXSID10556543
- OPCIHVVDMSLUOK-UHFFFAOYSA-N
- SY249906
- 120491-90-9
- diethyl4-iodopyridine-2,6-dicarboxylate
- PS-11098
- AC3192
- A935076
- FT-0765006
- AKOS037655406
- J-400877
- MFCD11042539
- DB-082736
-
- MDL: MFCD11042539
- Inchi: 1S/C11H12INO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3
- InChI Key: OPCIHVVDMSLUOK-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)OCC)N=C(C(=O)OCC)C=1
Computed Properties
- Exact Mass: 348.98100
- Monoisotopic Mass: 348.98111g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 65.5Ų
Experimental Properties
- Density: 1.635
- Boiling Point: 417.2°C at 760 mmHg
- Flash Point: 206.1°C
- Refractive Index: 1.57
- PSA: 65.49000
- LogP: 2.03960
2,6-Pyridinedicarboxylicacid, 4-iodo-, 2,6-diethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR55111-250mg |
Diethyl 4-iodopyridine-2,6-dicarboxylate |
120491-90-9 | 98+% | 250mg |
£105.00 | 2025-02-20 | |
| Apollo Scientific | OR55111-1g |
Diethyl 4-iodopyridine-2,6-dicarboxylate |
120491-90-9 | 98+% | 1g |
£263.00 | 2025-02-20 | |
| eNovation Chemicals LLC | D779213-5g |
Diethyl 4-Iodopyridine-2,6-dicarboxylate |
120491-90-9 | 95% | 5g |
$540 | 2024-07-20 | |
| abcr | AB532011-250 mg |
Diethyl 4-iodopyridine-2,6-dicarboxylate; . |
120491-90-9 | 250MG |
€226.90 | 2022-07-29 | ||
| abcr | AB532011-250mg |
Diethyl 4-iodopyridine-2,6-dicarboxylate; . |
120491-90-9 | 250mg |
€226.90 | 2024-08-02 | ||
| A2B Chem LLC | AD74359-250mg |
4-Iodopyridine-2,6-dicarboxylic acid diethyl ester |
120491-90-9 | 250mg |
$222.00 | 2024-04-20 | ||
| A2B Chem LLC | AD74359-1g |
4-Iodopyridine-2,6-dicarboxylic acid diethyl ester |
120491-90-9 | 1g |
$503.00 | 2024-04-20 | ||
| Ambeed | A410378-1g |
Diethyl 4-iodopyridine-2,6-dicarboxylate |
120491-90-9 | 98% | 1g |
$321.0 | 2024-04-25 | |
| abcr | AB532011-1g |
Diethyl 4-iodopyridine-2,6-dicarboxylate; . |
120491-90-9 | 1g |
€508.10 | 2024-08-02 | ||
| eNovation Chemicals LLC | D779213-5g |
Diethyl 4-Iodopyridine-2,6-dicarboxylate |
120491-90-9 | 95% | 5g |
$540 | 2025-02-21 |
2,6-Pyridinedicarboxylicacid, 4-iodo-, 2,6-diethyl ester Suppliers
2,6-Pyridinedicarboxylicacid, 4-iodo-, 2,6-diethyl ester Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2,6-Pyridinedicarboxylicacid, 4-iodo-, 2,6-diethyl ester
2,6-Pyridinedicarboxylic Acid, 4-Iodo-, 2,6-Diethyl Ester (CAS No. 120491-90-9)
The compound 2,6-pyridinedicarboxylic acid, 4-iodo-, 2,6-diethyl ester (CAS No. 120491-90-9) is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of pyridine derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries. The structure of this compound consists of a pyridine ring with two carboxylic acid groups at positions 2 and 6, and an iodine atom at position 4. Additionally, the carboxylic acid groups are esterified with ethyl groups, forming the diethyl ester.
The synthesis of 2,6-pyridinedicarboxylic acid derivatives has been a topic of interest for researchers due to their versatility in chemical modifications. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity. For instance, a study published in Journal of Organic Chemistry demonstrated a novel approach using microwave-assisted synthesis to prepare this compound with high efficiency. The use of microwave irradiation not only accelerated the reaction but also minimized side reactions, making it a promising method for large-scale production.
The presence of the iodine atom at position 4 introduces unique electronic properties to the molecule. Iodo-substituted pyridines are known for their ability to act as electron-deficient aromatic systems, which makes them valuable in various applications such as coordination chemistry and catalysis. Recent research has explored the use of this compound as a ligand in transition metal complexes. For example, a study in Nature Communications reported that this compound can form stable complexes with palladium(II) ions, exhibiting excellent catalytic activity in cross-coupling reactions.
In terms of applications, 2,6-pyridinedicarboxylic acid derivatives have found utility in the pharmaceutical industry as well. The ester groups at positions 2 and 6 make this compound suitable for further functionalization, enabling the design of bioactive molecules with tailored properties. A recent study published in Chemical Biology highlighted its potential as a precursor for anti-inflammatory drugs. The ester groups can be easily hydrolyzed under physiological conditions, releasing the parent dicarboxylic acid which exhibits anti-inflammatory activity.
The diethyl ester form of this compound is particularly advantageous due to its enhanced solubility in organic solvents. This property facilitates its use in organic synthesis reactions where solubility is critical for reaction efficiency. Moreover, the ester groups can be selectively removed under controlled conditions to regenerate the free carboxylic acids or other derivatives as needed.
In conclusion, CAS No. 120491-90-9, or 2,6-pyridinedicarboxylic acid, 4-iodo-, 2,6-diethyl ester, is a versatile compound with significant potential in various fields of chemistry and materials science. Its unique structure and functional groups make it an ideal candidate for further research and development into advanced materials and pharmaceuticals.
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